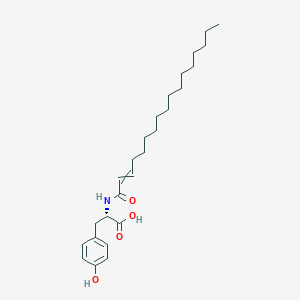
N-Heptadec-2-enoyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptadec-2-enoyl-L-tyrosine is a compound with the IUPAC name (2S)-2-(heptadec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a heptadec-2-enoyl group attached to the amino group of L-tyrosine, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadec-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with heptadec-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete acylation
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis using lipases or other acyltransferases. These biocatalysts can offer higher specificity and yield under milder conditions compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Heptadec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The double bond in the heptadec-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated N-heptadecyl-L-tyrosine.
Substitution: Formation of various substituted tyrosine derivatives.
Applications De Recherche Scientifique
N-Heptadec-2-enoyl-L-tyrosine has several scientific research applications across various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying acylation reactions.
Biology: Investigated for its role in modulating enzyme activities and as a potential ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations for its potential skin benefits.
Mécanisme D'action
The mechanism of action of N-Heptadec-2-enoyl-L-tyrosine involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosine kinases and receptors involved in signal transduction pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and potential regulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Heptadec-2-enoyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
N-Heptadec-2-enoyl-L-serine: Similar structure but with serine instead of tyrosine.
Uniqueness
N-Heptadec-2-enoyl-L-tyrosine is unique due to the presence of the hydroxyl group on the tyrosine moiety, which imparts additional reactivity and potential biological activity compared to its analogs. This hydroxyl group allows for further functionalization and interaction with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
825637-89-6 |
|---|---|
Formule moléculaire |
C26H41NO4 |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
(2S)-2-(heptadec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h15-20,24,28H,2-14,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
Clé InChI |
OXIQOGSUFDGBCB-DEOSSOPVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)

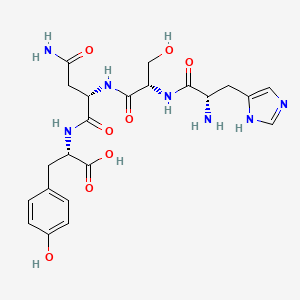
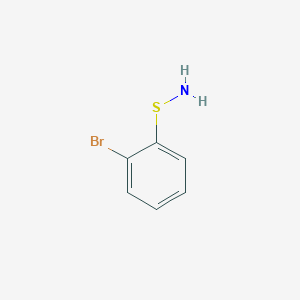
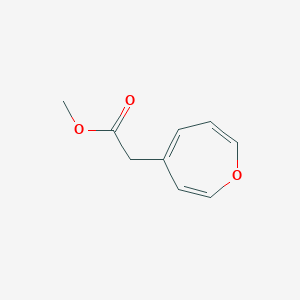
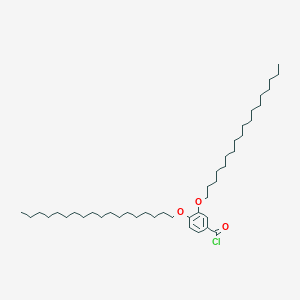

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
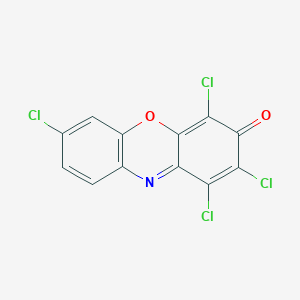

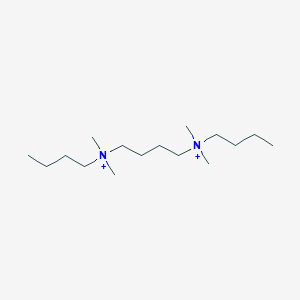

![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
